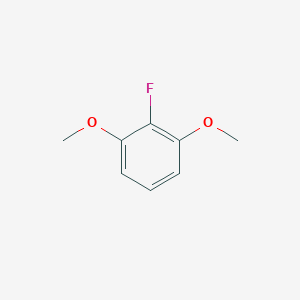

2-Fluoro-1,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUUUWHTBGBSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444940 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-68-6 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: A Versatile Fluorinated Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—offer chemists a powerful tool to optimize lead compounds.[1][2] 2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6) emerges as a particularly valuable, yet underexplored, building block.[3][4] Its structure, featuring a fluorine atom positioned between two activating methoxy groups, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A summary of the core identification and structural properties for this compound is provided below. It should be noted that while the compound is commercially available from various suppliers, extensive experimental data on its physical properties such as boiling point and melting point are not widely reported in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 195136-68-6 | [3][4][5][6] |

| Molecular Formula | C₈H₉FO₂ | [3][4] |

| Molecular Weight | 156.15 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1,3-Dimethoxy-2-fluorobenzene | [7] |

| Physical Form | Data not widely available; likely a liquid or low-melting solid. | |

| Boiling Point | Data not widely available. | |

| Melting Point | Data not widely available. | |

| Density | Data not widely available. |

Proposed Synthesis Protocol: Directed ortho-Metalation (DoM)

While specific literature detailing the synthesis of this compound is scarce, its preparation can be confidently proposed based on the well-established principles of Directed ortho-Metalation (DoM).[8][9] The two methoxy groups of the starting material, 1,3-dimethoxybenzene, are powerful Directed Metalation Groups (DMGs) that coordinate to an organolithium base and direct deprotonation specifically at the C-2 position, which is the most acidic proton due to the inductive effects of the flanking oxygen atoms.[10][11] The resulting aryllithium intermediate can then be trapped with an electrophilic fluorinating agent.

Causality and Experimental Rationale

-

Choice of Base: A strong alkyllithium base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) is required to deprotonate the aromatic C-H bond (pKa ~43).[10] sec-BuLi is often more effective for sluggish lithiations. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and accelerating the rate of metalation.[9]

-

Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required to maintain the solubility and reactivity of the organolithium species. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as degradation of the solvent by the strong base or unwanted rearrangements.

-

Electrophilic Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a robust, commercially available, and relatively safe electrophilic fluorine source.[12] It efficiently transfers a fluorine atom to the nucleophilic aryllithium intermediate to form the stable C-F bond.

Step-by-Step Experimental Workflow

Reaction: 1,3-Dimethoxybenzene → 2-Lithio-1,3-dimethoxybenzene → this compound

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Initial Cooldown: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: Add 1,3-dimethoxybenzene (13.8 g, 100 mmol, 1.0 equiv.) to the cold THF. Following this, add TMEDA (12.8 g, 110 mmol, 1.1 equiv.) via syringe.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Time: Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the 2-lithio-1,3-dimethoxybenzene intermediate.

-

Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (34.7 g, 110 mmol, 1.1 equiv.) in 50 mL of anhydrous THF. Transfer this solution via cannula into the solution of the aryllithium intermediate at -78 °C.

-

Quenching: After stirring for an additional 3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether (100 mL), and wash with water (2 x 50 mL) and then brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 195136-68-6 Name: [xixisys.com]

- 5. scbt.com [scbt.com]

- 6. 195136-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. rsc.org [rsc.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

2-Fluoro-1,3-dimethoxybenzene molecular weight

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: A Strategic Building Block in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 195136-68-6) has emerged as a particularly valuable building block, offering a unique combination of a fluorinated aromatic core with strategically placed methoxy groups that serve as versatile synthetic handles. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis and characterization, and a discussion of its application in drug development, grounded in the principles of rational drug design.

Section 1: The Strategic Role of Fluorinated Scaffolds

The use of fluorine in medicinal chemistry has expanded dramatically over the past few decades.[1] Its introduction is rarely a matter of chance; it is a deliberate strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This "metabolic blocking" at a susceptible position is a primary driver for the use of fluorinated aromatics.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity (LogP), which in turn affects membrane permeability, solubility, and target engagement.[4][5] this compound is an exemplar of a scaffold that leverages these properties. The fluorine atom at the 2-position shields the aromatic ring from oxidative metabolism, while the methoxy groups at the 1- and 3-positions can be used for subsequent synthetic transformations, such as cross-coupling reactions or demethylation to reveal reactive phenol moieties.

Section 2: Physicochemical and Molecular Properties

A precise understanding of a building block's properties is fundamental to its effective deployment in a synthetic campaign. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | [6] |

| Molecular Weight | 156.15 g/mol | [6][7] |

| CAS Number | 195136-68-6 | [6][8] |

| IUPAC Name | This compound | [7] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [7] |

| Computed LogP | 1.8429 | [7] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Boiling/Melting Point | Experimental data not readily available | - |

Section 3: Synthesis and Mechanistic Considerations

The regioselective synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) strategy. This approach provides excellent control over the position of fluorination, a critical consideration for structure-activity relationship (SAR) studies.

Causality of the Synthetic Route: The two methoxy groups in the starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether), are powerful coordinating directing groups for organolithium bases. They chelate the lithium cation, directing the deprotonation specifically to the C2 position, which is sterically accessible and activated by both ether groups. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic fluorine source yields the desired product with high regioselectivity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF. Add the NFSI solution dropwise to the aryllithium solution at -78 °C.

-

Quench & Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Section 4: Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Predicted Spectroscopic Data

While experimental spectra are lot-specific, the expected NMR signatures can be reliably predicted based on established principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |

| ¹H NMR | ~6.6-7.2 | t, d | The aromatic protons will appear as a triplet and a doublet due to coupling with each other and the adjacent fluorine. The proton para to fluorine will be a triplet, and the two protons ortho to fluorine will be a doublet. |

| ~3.8-4.0 | s | The two equivalent methoxy groups will appear as a sharp singlet. | |

| ¹³C NMR | ~160 (d) | d, ¹JCF ≈ 240-250 | The carbon directly attached to fluorine (C2) will be significantly downfield and exhibit a large one-bond coupling constant. |

| ~158 (d) | d, ²JCF ≈ 15-25 | The ipso-carbons of the methoxy groups (C1, C3) will show a smaller two-bond coupling to fluorine. | |

| ~100-130 | d, m | The remaining aromatic carbons will show smaller, multi-bond couplings to fluorine. | |

| ~56 | s | The methoxy carbons will appear as a singlet. | |

| ¹⁹F NMR | ~ -110 to -130 | t | A single resonance is expected for the fluorine atom, split into a triplet by the two adjacent ortho protons. ¹⁹F NMR is highly sensitive to the chemical environment.[9] |

Protocol: NMR Analysis for Quality Control

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive experiment and often requires only a few scans.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the structure matches that of this compound. Purity is assessed by the absence of significant impurity signals.

Caption: Standard analytical quality control (QC) workflow.

Section 5: Application in Medicinal Chemistry

This compound is not merely a synthetic curiosity; it is a tool for solving specific problems in drug design. Its utility is best understood within the context of a lead optimization campaign.

Case Study Logic: Imagine a lead compound with a dimethoxyphenyl moiety that shows good potency but suffers from rapid metabolic degradation via hydroxylation on the aromatic ring. Replacing this moiety with this compound is a rational design choice. The fluorine atom sterically and electronically shields the ring, preventing the metabolic "hot spot" from being oxidized. This can dramatically improve the compound's half-life and oral bioavailability.[1][3]

Caption: Role of this compound in a lead optimization cycle.

Section 6: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.[10]

-

Hazard Identification:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Section 7: Conclusion

This compound represents a sophisticated building block for researchers at the forefront of drug discovery and organic synthesis. Its value lies not just in its structure, but in the functional advantages conferred by the strategic placement of its fluoro and methoxy substituents. By providing a tool to rationally address common challenges in pharmacokinetics, such as metabolic instability, this reagent empowers chemists to design more robust and effective therapeutic candidates. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

- Optimizing Your Synthesis with this compound. Acme Organics. [Link]

- Supplementary Inform

- GHS 11 (Rev.11) SDS Word 下载CAS: 195136-68-6. XiXisys. [Link]

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

- This compound | 195136-68-6. Angene. [Link]

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

- Fluorine NMR. University of Washington. [Link]

- 2-FLUORO-1,3,5-TRIMETHOXYBENZENE;MAJOR-PRODUCT - Optional[19F NMR]. SpectraBase. [Link]

- The role of fluorine in medicinal chemistry. PubMed. [Link]

- The role of fluorine in medicinal chemistry | Request PDF.

- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Royal Society of Chemistry. [Link]

- Fluorine in Medicinal Chemistry | Request PDF.

- Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs.

- Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacryl

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Angene - this compound | 195136-68-6 | MFCD12547873 | AG007RDL [japan.angenechemical.com]

- 9. biophysics.org [biophysics.org]

- 10. 195136-68-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethoxybenzene from Resorcinol

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 2-Fluoro-1,3-dimethoxybenzene, a valuable fluorinated aromatic building block, commencing from the readily available starting material, resorcinol. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a detailed rationale behind the experimental choices, underpinned by established chemical principles. The synthesis is presented as a robust two-step process: the exhaustive methylation of resorcinol to yield 1,3-dimethoxybenzene, followed by a regioselective electrophilic fluorination. Each stage is meticulously detailed, including step-by-step protocols, mechanistic insights, and critical safety considerations. The guide is structured to provide a self-validating framework, ensuring scientific integrity and reproducibility. All key claims and protocols are substantiated with citations to authoritative sources, and visual aids in the form of diagrams and tables are provided for enhanced clarity and data accessibility.

Introduction: The Strategic Importance of this compound

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and drug discovery.[1][2][3][4] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS 195136-68-6) serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its unique substitution pattern, featuring an electron-donating methoxy group ortho and para to the fluorine atom, and another methoxy group meta, presents a versatile platform for further chemical transformations.[5]

This guide delineates a reliable and scalable synthetic route to this valuable compound, starting from the inexpensive and accessible feedstock, resorcinol. The chosen pathway is dissected into two primary transformations:

-

Williamson Ether Synthesis: The exhaustive methylation of the dihydric phenol, resorcinol, to form 1,3-dimethoxybenzene.

-

Electrophilic Aromatic Substitution: The regioselective fluorination of the activated aromatic ring of 1,3-dimethoxybenzene to introduce the fluorine atom at the C2 position.

The following sections will provide a detailed exposition of each of these steps, emphasizing the underlying chemistry, procedural specifics, and analytical characterization.

Synthetic Pathway Overview

The overall transformation from resorcinol to this compound is a two-step process. The first step involves the protection of the hydroxyl groups of resorcinol via methylation, which also serves to activate the aromatic ring for the subsequent electrophilic substitution. The second step is the direct introduction of a fluorine atom onto the activated aromatic ring.

Figure 2: Simplified mechanism of electrophilic fluorination of 1,3-dimethoxybenzene.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Column chromatography setup

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 0.1 | 1.0 |

| Selectfluor® | 354.04 | 35.4 g | 0.1 | 1.0 |

| Acetonitrile (anhydrous) | - | 200 mL | - | - |

| Dichloromethane | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Saturated Sodium Chloride Solution | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| Silica Gel | - | As needed | - | - |

| Hexanes/Ethyl Acetate | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxybenzene (0.1 mol) in anhydrous acetonitrile (200 mL) under an inert atmosphere.

-

Fluorination: To the stirred solution, add Selectfluor® (0.1 mol) portion-wise over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic solution with saturated sodium bicarbonate solution, followed by water, and then saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. This compound is the major product, but isomeric byproducts may also be formed.

-

Expected Yield: Moderate to good yields are expected, though optimization may be required depending on the specific reaction conditions.

Safety Precautions for Handling Selectfluor®

Selectfluor® is an oxidizing agent and should be handled with care.

-

PPE: Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn. [6]* Handling: Avoid inhalation of dust and contact with skin and eyes. [6]It is a stable solid, but it is advisable to handle it in a fume hood.

-

Storage: Store in a cool, dry place away from combustible materials.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| CAS Number | 195136-68-6 |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy groups. The coupling of the protons to the fluorine atom will be observable.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methoxy carbons. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. [7][8][9]It will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of an aryl fluoride. [7]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product.

Conclusion

The synthesis of this compound from resorcinol is a robust and reliable two-step process that is well-suited for laboratory-scale preparation. This guide has provided a detailed, in-depth technical overview of this synthetic route, from the underlying chemical principles to detailed experimental protocols and safety considerations. By following the procedures outlined herein, researchers and scientists can confidently produce this valuable fluorinated building block for application in drug discovery and other areas of chemical research. The emphasis on mechanistic understanding and procedural rationale is intended to empower the user to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

References

- Wikipedia.

- Chambers, R. D., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(4-5), 531-537.

- Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17126–17129.

- Pentachemicals. (2025).

- MolCore. (2017). MSDS of Selectfluor.

- Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron, 62(32), 7654-7659.

- Stein, A. R. (1968). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry, 46(10), 1649-1661.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- Sigma-Aldrich. (2024).

- Vincent, S. P., et al. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(16), 5437–5443.

- PrepChem.com.

- Google Patents.

- ChemRxiv. Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield.

- Aarti Industries.

- International Labour Organization.

- BOC Sciences. Optimizing Your Synthesis with this compound.

- Burdon, J., & Parsons, I. W. (1998). Synthesis of 4-fluororesorcinol and 4-trifluoromethylresorcinol.

- Lal, G. S., et al. (1999). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 54, 319-634.

- Gerig, J. T. Fluorine NMR.

- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Novak, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Stein, A. R. (1968). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE.

- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

- ACS Publications. Fluorine in Drug Discovery: Role, Design, and Case Studies.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Royal Society of Chemistry.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ResearchGate.

- ACS Publications.

- Google Patents.

- Organic Syntheses. Fluorobenzene.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. molcore.com [molcore.com]

- 7. biophysics.org [biophysics.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxybenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. The document details its structural formula, explores its relationship with its key positional isomers, and presents a comparative analysis of their properties. A detailed, field-proven synthetic protocol for the regioselective preparation of this compound is provided, emphasizing the causal factors behind the selection of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound, with its unique substitution pattern, presents a versatile scaffold for the synthesis of complex molecular architectures and is a valuable building block for novel therapeutic agents.[1] This guide offers an in-depth exploration of this compound, its isomers, and a practical approach to its synthesis.

Structural Elucidation and Isomeric Landscape

The Structural Formula of this compound

This compound (CAS RN: 195136-68-6) possesses a benzene ring substituted with a fluorine atom at the 2-position and two methoxy groups at the 1- and 3-positions.[2][3] Its molecular formula is C₈H₉FO₂ and it has a molecular weight of 156.15 g/mol .[3]

Molecular Structure:

Caption: Isomeric relationship of fluorinated 1,3-dimethoxybenzene.

Comparative Properties of Isomers

A comprehensive understanding of the distinct properties of each isomer is crucial for their effective utilization in research and development. The following table summarizes the key physical and identifying characteristics of the three positional isomers.

| Property | This compound | 4-Fluoro-1,3-dimethoxybenzene | 5-Fluoro-1,3-dimethoxybenzene |

| CAS Number | 195136-68-6 [2][3] | 398-62-9 | 52189-63-6 [4][5] |

| Molecular Formula | C₈H₉FO₂ [3] | C₈H₉FO₂ | C₈H₉FO₂ [4][5] |

| Molecular Weight | 156.15 g/mol [3] | 156.16 g/mol | 156.16 g/mol [4] |

| Boiling Point | Not readily available | 123 °C / 45 mmHg | 88 °C / 6 mmHg [4] |

| Appearance | Not readily available | Colorless to orange to green clear liquid | Liquid [4] |

| Density | Not readily available | 1.19 g/mL | 1.171 g/mL at 25 °C [4] |

| Refractive Index | Not readily available | n20/D 1.51 | n20/D 1.503 [4] |

Synthetic Strategies and Methodologies

The synthesis of this compound requires a regioselective approach to ensure the fluorine atom is introduced at the desired position. While direct fluorination of 1,3-dimethoxybenzene is a possible route, it often leads to a mixture of isomers that are challenging to separate. A more controlled and reliable method is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. [6][7][8]

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

This protocol outlines a two-step synthesis of this compound starting from 2,6-dimethoxyaniline.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2,6-Dimethoxyaniline

-

Rationale: The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic transformation in organic synthesis, and the low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Procedure:

-

To a stirred solution of 2,6-dimethoxyaniline in a suitable aqueous acid (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise at a temperature maintained between 0 and 5 °C.

-

The reaction is monitored for the complete consumption of the starting amine using an appropriate method (e.g., TLC or disappearance of the positive test for primary aromatic amines).

-

The resulting solution of 2,6-dimethoxybenzenediazonium chloride is kept cold and used immediately in the next step.

-

Step 2: Balz-Schiemann Reaction

-

Rationale: This step introduces the fluorine atom onto the aromatic ring. Fluoroboric acid (HBF₄) serves as the fluoride source and facilitates the formation of the diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride. [7][8]* Procedure:

-

To the cold solution of the diazonium salt from Step 1, a solution of fluoroboric acid (HBF₄) is added. This typically results in the precipitation of the diazonium tetrafluoroborate salt.

-

The precipitate is collected by filtration, washed with cold water, and then with a cold organic solvent (e.g., diethyl ether) to remove any residual acids and byproducts.

-

The isolated diazonium tetrafluoroborate salt is then carefully heated (thermal decomposition) in an appropriate solvent or neat. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude this compound. [7] 4. The crude product is then purified by a suitable method, such as distillation or column chromatography, to obtain the pure this compound.

-

Spectroscopic Characterization

The structural confirmation of this compound and its isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. The coupling of the aromatic protons to the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit characteristic C-F coupling constants. [9][10] While a complete set of validated spectra is not available in the public domain, researchers can predict the expected chemical shifts and coupling constants based on known substituent effects and data from similar fluorinated aromatic compounds.

Applications and Future Outlook

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. [1]Its unique electronic and steric properties make it an attractive starting material for the development of:

-

Pharmaceuticals: The introduction of the this compound moiety can be a key step in the synthesis of novel drug candidates with improved pharmacological profiles.

-

Agrochemicals: This compound can serve as a building block for the creation of new pesticides and herbicides with enhanced efficacy and selectivity.

-

Materials Science: The incorporation of this fluorinated aromatic unit into polymers and other materials can impart desirable properties such as thermal stability and chemical resistance.

The continued exploration of the reactivity and applications of this compound and its isomers is expected to open new avenues in various fields of chemical research and development.

References

- Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". Royal Society of Chemistry.

- Wikipedia. Balz–Schiemann reaction. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

- Supporting Inform

- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Autech. Optimizing Your Synthesis with this compound. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). [Link]

- Supporting Information for "MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols". Royal Society of Chemistry.

- PubChem. 1-Fluoro-3,5-dimethoxybenzene. [Link]

- University of Ottawa NMR Facility Blog.

- ChemRxiv. Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. [Link]

- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

- BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

- Supporting Information for a scientific article. Royal Society of Chemistry.

- Supporting Information for a scientific article. Royal Society of Chemistry.

- Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

- Thieme. 4. 13C NMR Spectroscopy. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- LibreTexts. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

- Google Patents.

- RSC Publishing. Recent advances in green fluorine chemistry. [Link]

- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

- Beilstein Journal of Organic Chemistry.

- ResearchGate. (PDF) Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

- SpectraBase. 1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. [Link]

- ChemSrc. 1,3-Dimethoxybenzene. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pure.uva.nl [pure.uva.nl]

- 3. scbt.com [scbt.com]

- 4. 1-Fluoro-3,5-dimethoxybenzene 98 52189-63-6 [sigmaaldrich.com]

- 5. 1-Fluoro-3,5-dimethoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. byjus.com [byjus.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

13C NMR spectral data for 2-Fluoro-1,3-dimethoxybenzene

A Technical Guide to the ¹³C NMR Spectral Data of 2-Fluoro-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of fluorinated aromatic compounds. It presents a detailed, predicted ¹³C NMR spectrum, including chemical shifts (δ) and carbon-fluorine coupling constants (J), derived from established substituent effects and spectral data of analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality ¹³C NMR data for this class of molecules and provides a systematic workflow for spectral interpretation.

Introduction: The Structural Significance of Fluorinated Aromatics

This compound is a substituted aromatic compound whose structural elucidation serves as an excellent case study for the application of advanced NMR techniques. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, including metabolic stability and bioavailability, making fluorinated compounds highly valuable in medicinal chemistry and materials science.

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] For fluorinated compounds, the ¹³C NMR spectrum provides not only information about the chemical environment of each carbon atom through its chemical shift but also crucial connectivity data through scalar (J) coupling between carbon and fluorine nuclei.[2][3] Understanding these spectral nuances is critical for unambiguous structure verification. This guide will deconstruct the expected ¹³C NMR spectrum of this compound, grounding the analysis in fundamental principles and predictive methodologies.

Theoretical Principles: Decoding the Spectrum

A standard proton-decoupled ¹³C NMR spectrum of a fluorinated organic compound can appear complex.[4] This complexity arises from the fact that ¹⁹F is a spin-½ nucleus with 100% natural abundance, leading to significant spin-spin coupling with neighboring ¹³C nuclei.[5] The resulting multiplets are governed by two key parameters: chemical shift and coupling constants.

Substituent Effects on ¹³C Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In this compound, the chemical shifts of the aromatic carbons are influenced by the competing electronic effects of the fluorine and methoxy substituents.

-

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which generally deshields (shifts downfield) nearby carbon atoms. However, it also has lone pairs that can participate in resonance, exerting an electron-donating mesomeric effect (+M). For the directly attached carbon (ipso-carbon), a very large deshielding effect is observed.[6][7]

-

Methoxy Group (-OCH₃): The oxygen atom is electronegative, creating a modest inductive (-I) effect. More significantly, its lone pairs strongly donate electron density into the aromatic ring via the mesomeric (+M) effect. This leads to shielding (upfield shift) of the ortho and para carbons relative to the methoxy group.[8][9]

The interplay of these effects dictates the final chemical shift of each aromatic carbon. The substituent effects are known to be approximately additive, allowing for a reasoned prediction of chemical shifts in polysubstituted benzenes.[6][7][10]

Carbon-Fluorine (¹³C-¹⁹F) Coupling Constants (JCF)

The splitting of ¹³C signals into multiplets is a hallmark of fluorinated compounds.[2] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

-

One-Bond Coupling (¹JCF): This is the largest coupling, typically observed for the carbon directly bonded to fluorine (ipso-carbon), with values often exceeding 240 Hz.[3][4]

-

Two-Bond Coupling (²JCF): Coupling to ortho-carbons is also significant, generally in the range of 15-30 Hz.[4][11]

-

Three-Bond Coupling (³JCF): Coupling to meta-carbons is smaller, usually around 5-10 Hz.[11]

-

Four-Bond Coupling (⁴JCF): Coupling to para-carbons is the smallest of the aromatic couplings, often in the range of 1-4 Hz.[4][11]

These characteristic coupling patterns are invaluable for assigning the signals of the aromatic carbons.

Predicted ¹³C NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a reliable prediction can be constructed using the principles of substituent chemical shift (SCS) additivity and known C-F coupling constants. The prediction starts with the chemical shift of benzene (128.5 ppm) and adds the known SCS effects for fluorine and two methoxy groups.

Figure 1: Structure of this compound with carbon numbering.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) | Justification |

| C2 | ~150 - 155 | Doublet (d) | ¹JCF ≈ 245 Hz | Directly attached to fluorine (ipso-carbon), resulting in a large downfield shift and a very large one-bond coupling constant. |

| C1 / C3 | ~155 - 160 | Doublet (d) | ²JCF ≈ 20 Hz | Ortho to fluorine, experiencing a moderate coupling. Both are also attached to methoxy groups, causing a significant downfield shift. C1 and C3 are inequivalent. |

| C6 | ~100 - 105 | Doublet (d) | ³JCF ≈ 8 Hz | Meta to fluorine, ortho to one methoxy group and para to the other. Experiences shielding from methoxy groups and a small three-bond coupling to fluorine. |

| C4 | ~95 - 100 | Doublet (d) | ⁴JCF ≈ 3 Hz | Para to fluorine, ortho to the C3-methoxy group. Experiences the strongest shielding and the smallest, four-bond coupling to fluorine. |

| C5 | ~105 - 110 | Singlet (s) or very small Doublet | ⁵JCF ≈ <1 Hz | Meta to both methoxy groups and five bonds from fluorine. Any coupling would likely be too small to resolve. Its chemical shift is primarily influenced by its meta relationship to the electron-donating groups. |

| -OCH₃ | ~56 - 62 | Singlet (s) | - | Methoxy carbons. The one at C1 may be slightly different from the one at C3 due to the proximity of the fluorine atom. Atypical downfield shifts can occur if rotation is sterically hindered.[12] |

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters. The following protocol is a self-validating system designed for accuracy and reliability.

Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of this compound.

-

Rationale: A higher concentration is often necessary for ¹³C NMR due to its low natural abundance (1.1%), especially to observe signals for quaternary carbons or those split into low-intensity multiplets by fluorine coupling.[2]

-

-

Solvent: Dissolve the analyte in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).

-

Rationale: TMS provides a sharp, inert reference signal for accurate calibration of the chemical shift axis.[13]

-

-

Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Rationale: Particulates can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz spectrometer.

| Parameter | Setting | Rationale |

| Experiment | ¹³C with ¹H decoupling (e.g., zgpg30) | Standard pulse program for acquiring a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the ¹⁹F-¹³C couplings. |

| Spectral Width (SW) | 0 - 220 ppm | Encompasses the full range of expected ¹³C chemical shifts for most organic molecules. |

| Transmitter Frequency Offset (O1P) | ~110 ppm | Centers the spectral window to optimize excitation and digitization. |

| Acquisition Time (AQ) | 1 - 2 seconds | A longer acquisition time provides better digital resolution, which is important for resolving small coupling constants. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for sufficient relaxation of carbon nuclei between scans, which is crucial for obtaining more reliable signal intensities, although true quantitation requires much longer delays. |

| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low sensitivity of ¹³C and the splitting of signals by fluorine, a large number of scans is required to achieve an adequate signal-to-noise ratio.[2] |

| Decoupling | Broadband ¹H decoupling | Removes all C-H couplings to simplify the spectrum. |

Advanced Consideration: For highly complex spectra, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This requires a spectrometer with a triple-resonance probe and simplifies the spectrum to single lines for each carbon, but removes the valuable C-F coupling information.[4][5]

Data Interpretation Workflow

The process of converting raw NMR data into a fully assigned spectrum follows a logical progression. This workflow ensures that all available information is systematically utilized for an accurate structural assignment.

Figure 2: Systematic workflow for the interpretation of ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A thorough understanding of substituent effects on chemical shifts and the characteristic patterns of carbon-fluorine coupling constants allows for a confident, predictive assignment of all carbon signals. By employing the detailed experimental protocol and systematic interpretation workflow presented in this guide, researchers can reliably acquire and analyze ¹³C NMR data for this and other fluorinated aromatic compounds, ensuring the highest degree of scientific integrity in their structural elucidation efforts.

References

- Fujio, M., et al. (Year). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar.

- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz.

- Musacchio, A. J., et al. (2013).

- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate.

- Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.

- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. EPFL.

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.

- ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Barlow, M. G. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Al-Tahani, M. A. M., & Al-Noaemi, M. A. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed.

- Lepage, M. L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. epfl.ch [epfl.ch]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-1,3-dimethoxybenzene

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6). As a key building block in modern medicinal chemistry, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This document details the theoretical basis for its vibrational modes, presents a detailed interpretation of its characteristic absorption bands, and provides a field-proven protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether whose structural motifs are of high interest in drug discovery. The strategic incorporation of fluorine into potential drug candidates can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] The methoxy groups provide additional sites for chemical modification, making the molecule a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4]

Given its role as a critical precursor, unambiguous identification is essential. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique "fingerprint," allowing for confident structural verification.

Theoretical Framework: Vibrational Modes of a Substituted Benzene

The FT-IR spectrum of this compound is a composite of the vibrational absorptions from its distinct structural components: the trisubstituted benzene ring, the two methoxy (ether) groups, and the carbon-fluorine bond. Each functional group possesses characteristic vibrational frequencies (stretching, bending, wagging) that correspond to the absorption of infrared radiation.

The primary vibrations of interest are:

-

C-H Stretching: Differentiating between aromatic (sp²) and aliphatic (sp³) C-H bonds.

-

C=C Stretching: Associated with the aromatic ring.

-

C-O Stretching: Characteristic of the two aryl ether linkages.

-

C-F Stretching: A key, strong absorption indicative of fluorination.

-

Out-of-Plane (OOP) Bending: C-H and ring bending modes that are sensitive to the substitution pattern on the benzene ring.

Detailed FT-IR Spectral Analysis

The interpretation of the FT-IR spectrum requires assigning the observed absorption bands to specific molecular vibrations. The following sections detail the expected spectral features of this compound.

The C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is invaluable for identifying the types of carbon-hydrogen bonds present.

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹. These arise from the stretching vibrations of the C-H bonds on the benzene ring.[5]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The methyl groups of the two methoxy substituents will produce strong, sharp absorptions just below 3000 cm⁻¹.[5] Expect characteristic symmetric and asymmetric stretching bands in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching (1620 - 1450 cm⁻¹)

The delocalized π-system of the benzene ring gives rise to a series of characteristic C=C stretching vibrations. Typically, two to four bands of medium to strong intensity appear in this region.[5] For this compound, expect prominent peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

The Fingerprint Region: C-O and C-F Vibrations (1350 - 1000 cm⁻¹)

This region is often complex but contains the most diagnostic peaks for this molecule.

-

Asymmetric C-O-C Stretching (1300 - 1200 cm⁻¹): Aromatic ethers exhibit a very strong and characteristic asymmetric C-O-C stretching band in this range.[6] Given the two methoxy groups attached to the aromatic ring, a prominent, broad absorption centered around 1250 cm⁻¹ is anticipated.[7][8]

-

Symmetric C-O-C Stretching (1150 - 1010 cm⁻¹): A second, symmetric C-O stretching vibration is also expected. This band is typically of medium to strong intensity and for phenyl alkyl ethers, often appears in the 1050-1010 cm⁻¹ range.[6][7]

-

Carbon-Fluorine (C-F) Stretching (1360 - 1000 cm⁻¹): The C-F bond stretch gives rise to one of the strongest absorptions in the infrared spectrum due to the large change in dipole moment during the vibration.[9][10] The exact position is highly sensitive to the molecular environment, but for monofluorinated aromatic compounds, a strong band is typically observed between 1000 and 1360 cm⁻¹.[9] Crucially, this band will likely overlap with the strong C-O stretching vibrations. This makes definitive assignment challenging without reference spectra. The presence of a particularly intense, complex absorption pattern in the 1300-1000 cm⁻¹ region is a hallmark of this and similar structures.

Substitution Pattern: C-H Out-of-Plane Bending (900 - 700 cm⁻¹)

The out-of-plane (OOP) C-H "wagging" vibrations are highly characteristic of the substitution pattern on the benzene ring.[5][11] this compound is a 1,2,3-trisubstituted ring system, which corresponds to three adjacent hydrogens. This substitution pattern typically gives rise to a medium-to-strong absorption band in the 810-750 cm⁻¹ region.[12]

Summary of Key Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of an aromatic ring.[5] |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong, Sharp | Arises from the two -OCH₃ groups.[5] |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium to Strong | A series of peaks confirming the benzene ring structure.[5] |

| Asymmetric Aryl-O-C Stretch | 1300 - 1200 | Very Strong, Broad | A key diagnostic band for the aryl ether functionality.[6][7] |

| C-F Stretch | 1360 - 1000 | Very Strong | The definitive band for the C-F bond, but often overlaps with C-O stretches.[9][10] |

| Symmetric Aryl-O-C Stretch | 1150 - 1010 | Medium to Strong | The second key ether band.[6][7] |

| C-H Out-of-Plane (OOP) Bend | 810 - 750 | Medium to Strong | Characteristic of the 1,2,3-trisubstitution pattern (three adjacent H atoms).[12] |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples with minimal preparation.

Instrumentation and Materials

-

FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

-

ATR Accessory (e.g., single-bounce diamond or germanium crystal).

-

This compound sample.

-

Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[13]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the optical bench with dry air or nitrogen if available to minimize atmospheric interference.

-

ATR Crystal Cleaning: Meticulously clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. This step is critical to remove any residues from previous measurements.

-

Acquire Background Spectrum: With the clean, empty ATR crystal in place, initiate a background scan. The instrument software will measure the spectrum of the atmosphere and the crystal itself.

-

Causality: This spectrum is stored and automatically subtracted from the sample spectrum. This process, known as ratioing, removes interfering signals from atmospheric CO₂ (sharp peaks ~2350 cm⁻¹) and water vapor (broad bands ~3600 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹), ensuring the final spectrum is solely that of the analyte.

-

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately, resulting in a strong, high-quality signal.

-

-

Acquire Sample Spectrum: Initiate the sample scan. Typical acquisition parameters for routine analysis are:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

Data Processing: The resulting spectrum should be baseline corrected if necessary to ensure all peaks originate from a flat baseline. Normalize the spectrum (typically by setting the most intense peak to 100% transmittance or a specific absorbance value) for easier comparison between different samples.

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the FT-IR spectrum of this compound.

Caption: Experimental workflow for FT-IR analysis.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic features are the strong aliphatic C-H stretches from the methoxy groups, the complex and very strong overlapping absorptions of the C-O and C-F bonds in the 1350-1000 cm⁻¹ region, and the C-H out-of-plane bending bands characteristic of its substitution pattern. By following a robust experimental protocol and applying a systematic interpretation approach, FT-IR spectroscopy stands as an indispensable tool for the rapid and reliable characterization of this important chemical intermediate, ensuring quality and integrity in research and drug development pipelines.

References

- Carbon–fluorine bond - Wikipedia.

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation.International Journal of Engineering Research & Management Technology.

- 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene.Alchemist-chem.

- The C-O Bond III: Ethers By a Knockout.Spectroscopy Online.

- Benzene and its derivatives.Infrared Spectroscopy Course.

- Optimizing Your Synthesis with this compound.Medium.

- 12.8: Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.Insubria.

- Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.Math-Net.Ru.

- Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.ResearchGate.

- This compound (CAS 195136-68-6): Your Reliable Fine Chemical Manufacturer and Supplier in China.Wattpad.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.Spectroscopy Online.

- IR spectra of the fluorine-modified coatings.ResearchGate.

- 18.8 Spectroscopy of Ethers.OpenStax.

- Benzene, fluoro-.NIST WebBook.

- FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation.ResearchGate.

- Difference between Ether and Ester Bonding in FTIR Spectra.Rocky Mountain Labs.

- Halogenated Organic Compounds.Spectroscopy Online.

- 18.8: Spectroscopy of Ethers.Chemistry LibreTexts.

- Fluorine in drug discovery: Role, design and case studies.ResearchGate.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.

- 2-Fluoro-1-methoxy-3-nitrobenzene.MySkinRecipes.

- FT-IR spectra of samples B0, B1, B2, and B3.ResearchGate.

- 1-Fluoro-3,5-dimethoxybenzene.SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Fluoro-1-methoxy-3-nitrobenzene [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. academics.nat.tum.de [academics.nat.tum.de]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. fishersci.com [fishersci.com]

Introduction to 2-Fluoro-1,3-dimethoxybenzene and its Mass Spectral Analysis

An In-depth Technical Guide: Mass Spectrometry of 2-Fluoro-1,3-dimethoxybenzene

This compound is a substituted aromatic compound with the chemical formula C₈H₉FO₂. As a fluorinated diether of resorcinol, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly modulate a molecule's metabolic stability and binding affinity. The precise characterization of such molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity and elucidating structure.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the expected electron ionization (EI) mass spectrum of this compound. As a Senior Application Scientist, the narrative moves beyond simple spectral prediction to explain the causal mechanisms behind the fragmentation patterns, grounding the analysis in the established principles of physical organic chemistry. We will dissect the influence of the fluoro and dimethoxy substituents on the fragmentation pathways, present a validated experimental protocol for data acquisition, and provide the necessary tools for confident spectral interpretation.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible mass spectra and extensive fragmentation, which acts as a molecular fingerprint. The process begins when a vaporized molecule enters the ion source and is bombarded by a high-energy electron beam (typically 70 eV).[1] This collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

The molecular ion contains a significant amount of internal energy, rendering it unstable. To dissipate this energy, it undergoes a series of predictable bond cleavages and rearrangements, breaking into smaller, charged fragment ions and neutral radicals or molecules.[2] Only the charged particles are accelerated and detected by the mass analyzer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is governed by the interplay of its three substituents on the aromatic ring. The methoxy groups provide dominant, low-energy fragmentation pathways, while the strongly bonded fluorine atom plays a more subtle, secondary role.

The Molecular Ion (M⁺•)

The first crucial peak in the spectrum is the molecular ion peak. For this compound (C₈H₉FO₂), the nominal molecular weight is 156 Da. The M⁺• peak is expected to be prominent, a common characteristic for aromatic compounds which can effectively delocalize the positive charge.[3]

-

Molecular Formula: C₈H₉FO₂

-

Nominal Mass: 156 u

-

Monoisotopic Mass: 156.0587 u

Primary and Sequential Fragmentation Mechanisms

The energetically unstable molecular ion will fragment through several competing pathways. The most favorable pathways are those that lead to the formation of stable carbocations or eliminate stable neutral molecules.

Pathway A: Loss of a Methyl Radical (•CH₃)

The most common fragmentation for methoxybenzenes (anisoles) is the α-cleavage leading to the loss of a methyl radical (•CH₃, 15 Da).[4] This is a charge site-initiated fragmentation driven by the oxygen atom.[5] This cleavage results in a highly stabilized oxonium ion, which is often the base peak in the spectrum.

-

M⁺• (m/z 156) → [M - CH₃]⁺ (m/z 141) + •CH₃

The resulting ion at m/z 141 is resonance-stabilized. This ion can then undergo a sequential loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic-type ions.

-

[M - CH₃]⁺ (m/z 141) → [M - CH₃ - CO]⁺ (m/z 113) + CO

Pathway B: Loss of Formaldehyde (CH₂O)

A characteristic rearrangement reaction for ortho-substituted methoxybenzenes can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). While this compound is meta-substituted, the general principle of neutral loss from a methoxy group remains a significant possibility.

-

M⁺• (m/z 156) → [M - CH₂O]⁺• (m/z 126) + CH₂O

Pathway C: Cleavage Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the loss of a fluorine radical (•F, 19 Da) less favorable than C-H or C-C bond cleavage.[3] However, peaks corresponding to the loss of •F or neutral hydrogen fluoride (HF, 20 Da) may be observed at low intensities.

-

M⁺• (m/z 156) → [M - F]⁺ (m/z 137) + •F

-

M⁺• (m/z 156) → [M - HF]⁺• (m/z 136) + HF

A more complex fragmentation could involve the concerted loss of a formyl radical (•CHO, 29 Da) or a fluoroformyl radical (•CFO, 48 Da) after initial rearrangements, though these are typically minor pathways.

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation cascades for this compound.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is a prediction based on ion stability, with the loss of a methyl radical expected to be the most dominant pathway.

| m/z | Proposed Ion Structure | Neutral Loss | Mass Lost (Da) | Predicted Relative Abundance |

| 156 | [C₈H₉FO₂]⁺• | - | 0 | Moderate to High |

| 141 | [C₇H₆FO₂]⁺ | •CH₃ | 15 | High (likely Base Peak) |

| 126 | [C₇H₇FO]⁺• | CH₂O | 30 | Moderate |

| 113 | [C₆H₆FO]⁺ | •CH₃, CO | 43 | Moderate |

| 137 | [C₈H₉O₂]⁺ | •F | 19 | Low |

Experimental Protocol for GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated analytical method is essential. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI) source.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

-

Verification: Ensure the sample is fully dissolved and the solution is clear before injection.

GC-MS Parameters

| Parameter | Value | Justification |

| GC Inlet | Split/Splitless | |

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |

| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |

| GC Column | ||

| Type | HP-5ms (or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column suitable for general-purpose analysis of aromatic compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance. |

| Oven Program | ||

| Initial Temperature | 70 °C, hold 1 min | Allows for proper focusing of the analyte at the head of the column. |

| Ramp Rate | 15 °C/min | A moderate ramp to ensure good separation from solvent and any impurities. |

| Final Temperature | 280 °C, hold 2 min | Ensures elution of any less volatile components and cleans the column. |

| MS Parameters | ||

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Ionization Energy | 70 eV | Industry standard for generating reproducible fragmentation and library matching. |

| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and all expected significant fragments. |

| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from saturating the detector. |

Experimental Workflow Diagram

This diagram outlines the logical flow from sample handling to final data interpretation.

Caption: Standard GC-MS workflow for the analysis of a semi-volatile organic compound.

Conclusion